molecular formula C17H16N4S B12014375 4-((3-Methylbenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

4-((3-Methylbenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12014375
M. Wt: 308.4 g/mol
InChI Key: ZCBFWVNDZFRMNH-WOJGMQOQSA-N
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Description

4-((3-Methylbenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Methylbenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 3-methylbenzaldehyde with 4-amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-((3-Methylbenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

4-((3-Methylbenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable candidate for drug development.

    Medicine: It has potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-((3-Methylbenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes or proteins involved in critical biological processes, leading to its therapeutic effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis (programmed cell death).

Comparison with Similar Compounds

Similar Compounds

  • 4-((3-Methylbenzylidene)amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
  • 4-((3-Methylbenzylidene)amino)-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol
  • 4-((3-Methylbenzylidene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of 4-((3-Methylbenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol lies in its specific structural features and the presence of both triazole and thiol groups. These functional groups contribute to its diverse chemical reactivity and biological activities, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H16N4S

Molecular Weight

308.4 g/mol

IUPAC Name

3-(4-methylphenyl)-4-[(E)-(3-methylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H16N4S/c1-12-6-8-15(9-7-12)16-19-20-17(22)21(16)18-11-14-5-3-4-13(2)10-14/h3-11H,1-2H3,(H,20,22)/b18-11+

InChI Key

ZCBFWVNDZFRMNH-WOJGMQOQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=CC(=C3)C

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CC(=C3)C

Origin of Product

United States

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